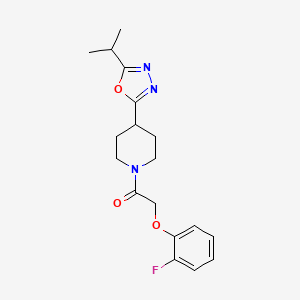

2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

This compound features a 2-fluorophenoxy group linked to an ethanone moiety, which is further connected to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole group. The fluorine atom enhances lipophilicity and metabolic stability, while the oxadiazole and piperidine moieties are common in bioactive molecules due to their hydrogen-bonding and structural rigidity properties .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-12(2)17-20-21-18(25-17)13-7-9-22(10-8-13)16(23)11-24-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDXRGGGVPJQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is . The structure features a fluorophenoxy group and a piperidine ring substituted with an oxadiazole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 320.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Anticancer Properties

Research indicates that compounds similar to 2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exhibit promising anticancer activity. For instance, studies have demonstrated that derivatives with oxadiazole rings can inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Case Study: In Vitro Antitumor Activity

In a recent study, a derivative of the compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed:

- IC50 Values :

- MDA-MB-231: 15 µM

- A549: 20 µM

These values suggest significant potency against these cancer types.

The biological activity of this compound appears to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

- Anti-inflammatory Effects : Some studies suggest that the compound may reduce inflammatory cytokine production, contributing to its therapeutic effects.

Neuroprotective Effects

Emerging research has also indicated potential neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This could be particularly beneficial in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis; inhibits growth |

| Neuroprotective | Protects against oxidative stress |

| Anti-inflammatory | Reduces cytokine production |

Comparison with Similar Compounds

Substituent Variations on the Aromatic and Oxadiazole Groups

- 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone () Structural Difference: Replaces the 2-fluorophenoxy group with a 2-chlorophenyl and substitutes the oxadiazole with a 4-fluorophenyl. Impact: Chlorine’s electronegativity may alter electronic properties, while the 4-fluorophenyl on oxadiazole could enhance π-π stacking in target binding .

- 1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethanone () Structural Difference: Uses a 3-methylphenyl group instead of fluorophenoxy and a 1,2,4-oxadiazole with a 4-fluorophenyl. The oxadiazole substitution pattern may influence kinase inhibition .

Variations in the Piperidine-Linked Moieties

- 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Structural Difference: Incorporates a furan-substituted oxadiazole and a sulfanyl linker. Impact: The furan ring may introduce polarity, while the sulfanyl group could modulate redox activity or metal chelation .

- 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Structural Difference: Features a benzodioxin-substituted oxadiazole.

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.